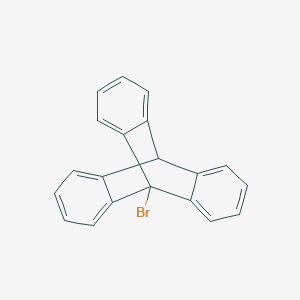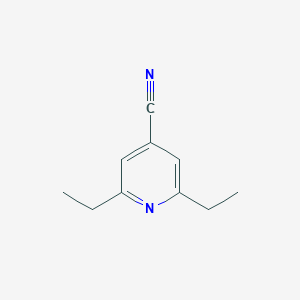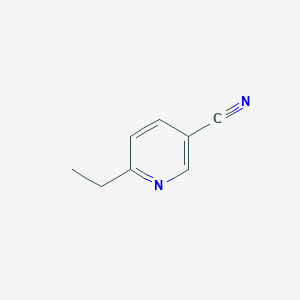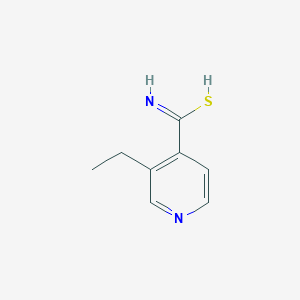
9-溴三亚苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- (herein referred to as ‘9,10(1',2')-BA’) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is an organic compound that is produced from the combustion of organic materials, such as coal and petroleum products. 9,10(1',2')-BA has been found to be carcinogenic and mutagenic, and is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Due to its potential for harm, 9,10(1',2')-BA has been the subject of numerous studies in order to better understand its mechanisms of action, biochemical and physiological effects, and potential applications in scientific research.
科学研究应用
新型三亚苯的合成
基于三亚苯的体系,包括9-溴三亚苯,在合成方面取得了很大进展 . 来自不同科学领域的科学家报道了新型三亚苯合成方法和性质方面的进展 . 空间位阻体系的区域选择性合成是一个重要的进展领域 .
催化
三亚苯,包括9-溴三亚苯,在催化中的应用已被提出 . 这些化合物的独特结构使它们能够在各种化学反应中充当有效的催化剂 .
独特的相互作用
三亚苯分子支架,包括9-溴三亚苯,呈现出独特的相互作用 . 这些相互作用可能发生在一个三亚苯单元内,也可能发生在三亚苯之间或三亚苯与其他分子之间 .
液态和固态性质
三亚苯在液态和固态的独特性质已被详细阐述 . 这些性质很大程度上归因于三亚苯化合物,包括9-溴三亚苯,的独特结构 .
高效的功能化
作用机制
Target of Action
Triptycene derivatives have been reported to have unique interactions with various molecular scaffolds .
Mode of Action
It’s known that triptycene derivatives can interact uniquely with other molecules . For instance, Oi et al. disclosed a Pd-catalyzed cross-coupling protocol that offers efficient functionalization of the bridgehead carbon atom in 9-bromotriptycene through C9-C bond formation .
Biochemical Pathways
The unique properties of triptycene derivatives suggest that they may interact with various biochemical pathways .
Pharmacokinetics
The synthesis of 9-bromotriptycene has been reported , which could potentially influence its bioavailability.
Result of Action
The unique properties of triptycene derivatives suggest that they may have interesting effects at the molecular and cellular levels .
Action Environment
It’s known that the synthesis of 9-bromotriptycene involves the reaction of 9,10-dibromotriptycene with metals, suggesting that certain environmental conditions could potentially influence its action .
属性
IUPAC Name |
1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROKCVTEYMWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165385 |
Source


|
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-55-3 |
Source


|
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What unique information can be gleaned from studying the nuclear spin relaxation of 9-Bromotriptycene?
A1: Analyzing the nuclear spin relaxation rates of 9-Bromotriptycene, specifically focusing on the Scalar relaxation of the second kind (SC2) mechanism, offers valuable insights into the dynamics of molecular movements. [] Researchers successfully isolated the longitudinal SC2 relaxation rates of the carbon atom bonded to bromine in both ⁷⁹Br and ⁸¹Br isotopomers of the molecule. [] This data facilitated the experimental determination of elusive parameters such as bromine-carbon spin-spin coupling constants and relaxation rates of quadrupole bromine nuclei. [] Furthermore, by analyzing the dipolar relaxation of protonated carbons, researchers determined the rotational diffusion parameters that define the reorientation of C-Br vectors within the molecule. [] These parameters are crucial for interpreting the observed bromine relaxation rates. []
Q2: How does 9-Bromotriptycene behave in photostimulated reactions with nucleophiles?
A2: 9-Bromotriptycene undergoes nucleophilic substitution via an SRN1 mechanism at the bridgehead position when exposed to light and nucleophiles. [] Studies comparing the reactivity of 1-haloadamantane and 9-Bromotriptycene with various nucleophiles revealed a consistent trend in the nucleofugality of halogens: I > Br > Cl. [] This suggests that the leaving group ability of the halogen atom significantly influences the reaction rate. []
Q3: How do theoretical calculations, incorporating relativistic effects, contribute to our understanding of 9-Bromotriptycene?
A3: Theoretical calculations, particularly those accounting for relativistic effects, have been instrumental in predicting key parameters of 9-Bromotriptycene. [] These calculations provided insights into the indirect ¹J(¹³C, ⁷⁹Br) coupling constants, magnetic shielding of carbon nuclei, and quadrupole coupling constants of bromine atoms within the molecule. [] Comparing these theoretical predictions with experimentally determined values offered valuable insight into the accuracy of different computational methods and highlighted potential discrepancies. [] Further investigation into these discrepancies can refine our understanding of the electronic structure and properties of 9-Bromotriptycene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














